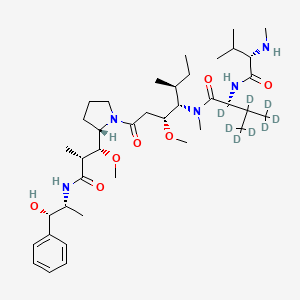![molecular formula C14H13NO6 B2491914 Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]- CAS No. 220184-28-1](/img/structure/B2491914.png)
Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related glycine esters involves preparative procedures that include interactions with phenoxyacetyl chlorides to yield derivatives and the use of diazoacetyl glycine ethyl ester as a precursor. For example, the interaction of N-(diazoacetyl)glycine ethyl ester with different acyl chlorides leads to various phenoxy derivatives, indicating a versatile approach to modifying the glycine backbone for different synthetic targets (Looker & Carpenter, 1967).
Molecular Structure Analysis
The molecular structure of compounds related to “Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-” has been studied using methods like X-ray crystallography, showing detailed arrangements of atoms and bonding patterns. For instance, the molecular structure of certain derivatives has been determined, providing insight into the steric and electronic effects influencing the compound's reactivity and physical properties (Gumus et al., 2018).
Chemical Reactions and Properties
The compound and its derivatives participate in a variety of chemical reactions, including ozonolysis, yielding products that depend on the specific substituents and reaction conditions. Such reactions are crucial for understanding the functional group transformations and reactivity patterns of the molecule (Zvilichovsky & Gurvich, 1995).
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds : Glycine derivatives have been synthesized for their antimicrobial activity. Compounds derived from Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-, exhibited significant antimicrobial activity (Mulwad & Satwe, 2006).
Development of Photocleavable Protecting Groups : This compound has been used in developing new benzopyran-based photocleavable protecting groups. These were linked to neurotransmitter amino acids like glycine, alanine, and others, resulting in fluorescent bioconjugates that are reactive under specific light wavelengths (Soares, Costa, & Gonçalves, 2010).
Preparation of N-Substituted Amino Acids : Research has been conducted on preparing N-substituted amino acids, including derivatives of Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-. These compounds have been used in various synthetic applications (Looker & Carpenter, 1967).
Investigation of Maillard Reaction Products : Studies have identified Maillard reaction products in baking model systems involving this compound. The research contributes to understanding the chemistry of food preparation and potential health implications (Jiang et al., 2009).
Synthesis of Glycine Derivatives : Research has focused on synthesizing various glycine derivatives, including Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-. These derivatives have potential applications in medicine and pharmacology (Ješelnik et al., 2000).
Cytotoxicity Studies : Some studies have examined the cytotoxicity of derivatives in cancer cell lines, providing insights into potential therapeutic applications (Braga et al., 2007).
Analysis in Biological Samples : Techniques have been developed for detecting derivatives of Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]- in biological samples, significant for both clinical and research purposes (Penugonda et al., 2004).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO6/c1-20-9-2-3-10-8(4-12(16)15-7-13(17)18)5-14(19)21-11(10)6-9/h2-3,5-6H,4,7H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWCTSYGSLDZHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2491832.png)
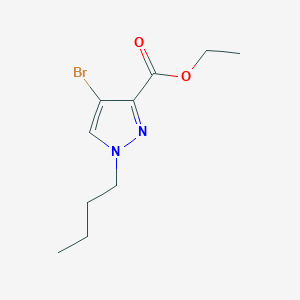
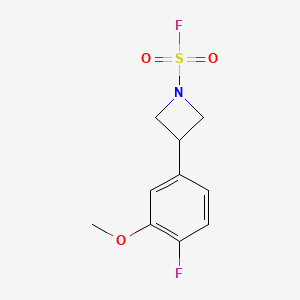
![N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2491837.png)
![Prop-2-enyl 5-(4-cyanophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2491840.png)


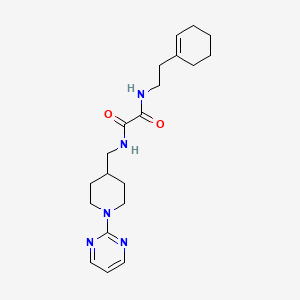
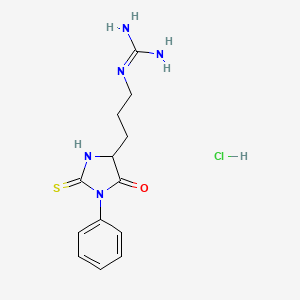
![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2491850.png)

![5-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2491852.png)
![N-Naphtho[2,1-d]thiazol-2-yl-acetamide](/img/structure/B2491853.png)
